molecular formula C13H16ClNO B180452 4-(5-Chloropentyloxy)-1H-indole CAS No. 180161-00-6

4-(5-Chloropentyloxy)-1H-indole

Cat. No.: B180452
CAS No.: 180161-00-6
M. Wt: 237.72 g/mol
InChI Key: XNELKZGRTJPRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloropentyloxy)-1H-indole is an indole derivative featuring a 5-chloropentyloxy substituent at the 4-position of the indole ring. Indole derivatives are widely studied for their pharmacological properties, including interactions with serotonin receptors, enzyme inhibition, and neuroprotective effects . The 5-chloropentyloxy chain introduces a lipophilic moiety, which may enhance membrane permeability and influence binding affinity to biological targets.

Properties

CAS No.

180161-00-6

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

4-(5-chloropentoxy)-1H-indole

InChI

InChI=1S/C13H16ClNO/c14-8-2-1-3-10-16-13-6-4-5-12-11(13)7-9-15-12/h4-7,9,15H,1-3,8,10H2

InChI Key

XNELKZGRTJPRRG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCCl

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCCl

Synonyms

4-(5-chloropentyloxy)-1H-indole

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Chain Length

The position and length of the alkoxy chain significantly affect molecular interactions. For example:

  • 5-Benzyloxy-1H-indole-2-carboxylic acid (): A benzyloxy group at position 5 introduces aromatic bulkiness, increasing lipophilicity compared to the aliphatic 5-chloropentyloxy chain in the target compound.
  • 5-(4-Chlorophenyl)-1H-indole (): A chlorophenyl group at position 5 provides a planar aromatic system, favoring π-π stacking interactions with proteins.

Key Data :

Compound Substituent Position Chain Type Lipophilicity (LogP*)
4-(5-Chloropentyloxy)-1H-indole 4 Aliphatic (C5-Cl) ~3.5 (estimated)
5-Benzyloxy-1H-indole-2-carboxylic acid 5 Aromatic (benzyl) ~2.8
5-(4-Chlorophenyl)-1H-indole 5 Aromatic (phenyl-Cl) ~4.1

*LogP values are estimated based on structural analogs.

Halogen Effects

The type of halogen influences electronic and steric properties:

  • The 5-chloropentyloxy chain in the target compound may offer a balance between size and electronegativity .
  • 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole () : Iodine in the benzyl group provides strong electron-withdrawing effects, which could alter indole ring reactivity. Chlorine in the pentyloxy chain is less electron-withdrawing, preserving the indole’s inherent electronic profile .

Key Data :

Compound Halogen Type Molecular Weight (g/mol) Polarizability (ų)
This compound Cl ~253.7 ~15.2
5-Bromo-analog () Br ~385.0 ~20.1
6-Chloro-analog () Cl ~435.3 ~18.9

Functional Group Diversity

The nature of functional groups dictates pharmacological activity:

  • The 5-chloropentyloxy group, being non-aromatic, may instead contribute to hydrophobic interactions .
  • 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole () : A sulfonyl group enhances water solubility and hydrogen-bond acceptor capacity. The chloropentyloxy chain lacks such polar groups, suggesting reduced solubility but increased membrane permeability .

Key Data :

Compound Functional Group Water Solubility (mg/mL)
This compound Alkoxy-Cl ~0.1 (estimated)
Imidazole-containing analog () Imidazole ~0.5
Sulfonyl-containing analog () Methylsulfonyl ~1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.